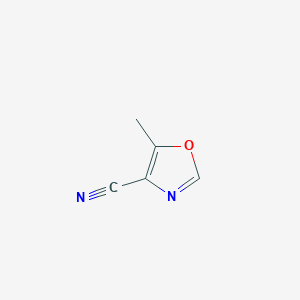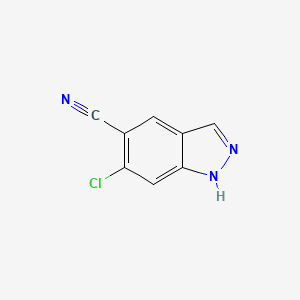
Tert-Butyl-(1-(4-Bromthiazol-2-yl)piperidin-4-yl)carbamate
Übersicht
Beschreibung
. This compound features a tert-butyl group, a bromothiazole moiety, and a piperidine ring, which contribute to its distinctive chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, often serving as a probe or inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.
Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the bromothiazole intermediate: This step involves the bromination of thiazole to obtain 4-bromothiazole.
Piperidine ring formation: The piperidine ring is synthesized through a series of reactions, often starting from commercially available precursors.
Coupling reaction: The bromothiazole intermediate is coupled with the piperidine derivative under specific reaction conditions to form the desired compound.
Carbamate formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom in the bromothiazole moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the thiazole moiety, resulting in different oxidation states and functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological processes. The bromothiazole moiety and piperidine ring play crucial roles in binding to the target sites, while the tert-butyl carbamate group influences the compound’s stability and solubility .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (4-(difluoromethyl)thiazol-2-yl)carbamate: This compound features a difluoromethyl group instead of a bromine atom, leading to different reactivity and applications.
Tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of the bromothiazole moiety, resulting in different biological and chemical behavior.
These comparisons highlight the uniqueness of tert-butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate in terms of its structure and applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O2S/c1-13(2,3)19-12(18)15-9-4-6-17(7-5-9)11-16-10(14)8-20-11/h8-9H,4-7H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLDZCMUOZMMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)









![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)
